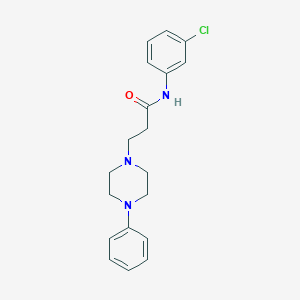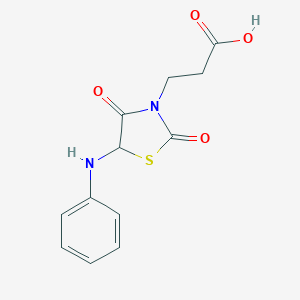
N-(3-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide, also known as CPP, is a chemical compound that has been widely studied for its potential use as a research tool in the field of neuroscience. CPP is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which means that it blocks the activity of these receptors in the brain. NMDA receptors are involved in many important processes, including learning, memory, and synaptic plasticity. By blocking these receptors, CPP can be used to study the role of NMDA receptors in these processes.
Wirkmechanismus
As mentioned earlier, N-(3-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide is a non-competitive NMDA receptor antagonist. This means that it binds to the receptor in a way that is different from the binding of the neurotransmitter glutamate, which normally activates the receptor. By binding to the receptor, N-(3-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide blocks the activity of the receptor and prevents the influx of calcium ions into the cell. This, in turn, prevents the activation of various downstream signaling pathways that are involved in synaptic plasticity and other processes.
Biochemical and physiological effects:
N-(3-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been shown to have a number of biochemical and physiological effects. For example, N-(3-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been shown to reduce the release of dopamine in the brain, which is thought to be involved in the development of addiction. N-(3-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has also been shown to reduce the activity of certain enzymes that are involved in the breakdown of acetylcholine, a neurotransmitter that is important for learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide in lab experiments is that it is a highly specific antagonist of NMDA receptors. This means that it can be used to study the role of these receptors in various processes without affecting other neurotransmitter systems. However, one limitation of using N-(3-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide is that it can be toxic to cells at high concentrations. Therefore, it is important to use N-(3-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide at appropriate concentrations in order to avoid cell damage.
Zukünftige Richtungen
There are many potential future directions for research involving N-(3-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide. One area of research is the development of new compounds that are similar to N-(3-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide but have improved pharmacological properties. For example, researchers could develop compounds that are more potent or have a longer half-life in the body. Another area of research is the use of N-(3-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide in combination with other drugs or therapies. For example, N-(3-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide could be used in combination with cognitive-behavioral therapy to treat addiction or with other drugs to treat neurological disorders. Finally, researchers could continue to study the role of NMDA receptors in various processes in order to gain a better understanding of their function and potential therapeutic applications.
Synthesemethoden
N-(3-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide can be synthesized using a variety of methods. One common method involves the reaction of 3-chlorobenzoyl chloride with 1-phenylpiperazine, followed by the addition of 3-chloropropanoic acid. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been used extensively in scientific research to study the role of NMDA receptors in various processes. For example, N-(3-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been used to study the role of NMDA receptors in learning and memory, as well as in the development of addiction. N-(3-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has also been used to study the role of NMDA receptors in various neurological disorders, such as Alzheimer's disease and schizophrenia.
Eigenschaften
Molekularformel |
C19H22ClN3O |
|---|---|
Molekulargewicht |
343.8 g/mol |
IUPAC-Name |
N-(3-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C19H22ClN3O/c20-16-5-4-6-17(15-16)21-19(24)9-10-22-11-13-23(14-12-22)18-7-2-1-3-8-18/h1-8,15H,9-14H2,(H,21,24) |
InChI-Schlüssel |
VRUACYYLBNMQIL-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC(=O)NC2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Kanonische SMILES |
C1CN(CCN1CCC(=O)NC2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,4-Bis[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B246352.png)
![2-benzyl-1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B246357.png)
![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B246362.png)




![N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide](/img/structure/B246374.png)
![N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamide](/img/structure/B246376.png)
![N-[4-(pyridin-3-ylsulfamoyl)phenyl]acetamide](/img/structure/B246379.png)
![2-(7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-phenylethanone](/img/structure/B246380.png)
![2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246381.png)
![2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246382.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B246385.png)